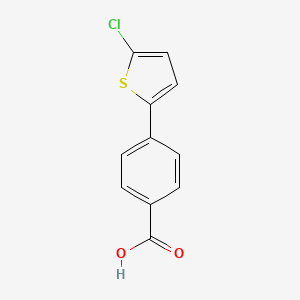

4-(5-Chlorothiophen-2-YL)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-(5-chlorothiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWNBOMTAPIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679679 | |

| Record name | 4-(5-Chlorothiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-78-1, 290326-23-7 | |

| Record name | 4-(5-Chloro-2-thienyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370864-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Chlorothiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling Reaction

Overview:

The most common and efficient method to prepare 4-(5-Chlorothiophen-2-YL)benzoic acid is via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl boronic acid derivative with an aryl halide to form a biaryl linkage.

- Reactants:

- 5-chlorothiophene-2-boronic acid (boronic acid derivative of the chlorothiophene)

- 4-bromobenzoic acid (aryl halide with carboxylic acid functional group)

- Catalyst: Palladium complex, commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

- Base: Potassium carbonate (K2CO3) or similar inorganic base

- Solvent: Mixture of water and organic solvent such as tetrahydrofuran (THF)

- Temperature: Typically 80–100°C

- Reaction Time: Several hours (commonly 6–24 hours depending on conditions)

Reaction Conditions and Outcomes:

- The reaction proceeds under inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

- The base facilitates the transmetalation step by activating the boronic acid.

- After completion, the reaction mixture is cooled and acidified to isolate the product.

- Purification is usually done by extraction and recrystallization or column chromatography.

- High selectivity and yields

- Mild reaction conditions compatible with sensitive functional groups

- Scalability for industrial synthesis

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd(PPh3)4 (2–5 mol%) |

| Base | K2CO3 (2 equiv.) |

| Solvent | THF/H2O (1:1 v/v) |

| Temperature | 80–100°C |

| Reaction Time | 6–24 hours |

| Yield | 60–90% (depending on purity) |

Preparation of Key Intermediates

Before the Suzuki coupling, the required boronic acid and aryl halide must be prepared or procured.

5-Chlorothiophene-2-boronic acid:

This intermediate can be synthesized by borylation of 5-chlorothiophene using bis(pinacolato)diboron under palladium catalysis or obtained commercially.4-Bromobenzoic acid:

Commercially available or synthesized via bromination of benzoic acid derivatives.

Alternative Synthetic Routes and Related Reactions

While Suzuki coupling is the primary route, other methods have been reported in related compound syntheses that could be adapted:

Direct C–H Activation:

Emerging methods allow direct arylation of thiophene rings without pre-functionalization, but these are less common for this compound due to regioselectivity challenges.Stille Coupling:

Using organostannanes instead of boronic acids; however, this method is less favored due to toxicity of tin reagents.Urea and Phosphoryl Chloride Mediated Reactions:

Complex heterocyclic syntheses involving intermediates such as 5-chlorothiophene-2-carboximidamide have been reported, but these are more relevant for derivatives rather than the direct preparation of this compound.

Research Findings and Characterization Data

- The product is typically characterized by nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR, confirming the aromatic and heteroaromatic proton environments.

- High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with the formula C11H6ClO2S.

- Purity and yield depend on reaction time, catalyst loading, and purification methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Notes | Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-chlorothiophene-2-boronic acid, 4-bromobenzoic acid, Pd(PPh3)4, K2CO3 | THF/H2O, 80–100°C, 6–24 h | Most common, high selectivity | 60–90% |

| Stille Coupling | 5-chlorothiophene-2-stannane, 4-bromobenzoic acid, Pd catalyst | Organic solvent, reflux | Less favored due to toxicity | Moderate |

| Direct C–H Arylation | 5-chlorothiophene, 4-bromobenzoic acid, Pd catalyst, ligand | Elevated temperature, inert atmosphere | Emerging method, regioselectivity issues | Variable |

| Multi-step heterocyclic synthesis | Urea, phosphoryl trichloride, various intermediates | Multi-step, reflux, acidic/basic workup | For derivatives, not direct synthesis | N/A |

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Chlorothiophen-2-YL)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfoxide or sulfone .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(5-Chlorothiophen-2-YL)benzoic acid serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

- Substitution Reactions : The chlorine atom can be substituted with nucleophiles like amines or thiols.

- Coupling Reactions : It can undergo Suzuki-Miyaura and Sonogashira couplings to form more complex organic molecules.

Materials Science

This compound is utilized in the development of advanced materials, including:

- Polymers : It can act as a monomer or additive in polymer synthesis, contributing to the properties of conductive polymers and organic light-emitting diodes (OLEDs).

- Liquid Crystals : Its structural characteristics make it suitable for applications in liquid crystal displays (LCDs), where it can influence the alignment and electro-optical properties of liquid crystals.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies have shown that this compound demonstrates moderate inhibition against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Enterococcus faecium | 12 |

| Bacillus subtilis | 9 |

This antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis and metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell growth regulation.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated that halogen substitutions significantly enhance antibacterial potency against specific strains.

Synthesis and Evaluation of Derivatives

Researchers synthesized several derivatives of this compound and tested their biological activities in vitro against various pathogens. Some derivatives exhibited enhanced antibacterial properties compared to the parent compound, indicating potential pathways for drug development.

Mecanismo De Acción

The mechanism of action of 4-(5-Chlorothiophen-2-YL)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Data Tables for Key Comparisons

Table 1: Physical and Electronic Properties of Selected Analogs

Research Findings and Trends

- Electronic Modulation : Thiophene analogs generally exhibit lower acidity than pyridine derivatives due to the electron-rich nature of thiophene. Chlorine substitution enhances stability but reduces reactivity compared to formyl or nitro groups.

- Crystallography Tools : Programs like SHELXL and Mercury are critical for analyzing structural differences, especially in polymorph screening and intermolecular interactions .

- Biological Relevance: Azetidinone and thiazolidinone derivatives highlight the importance of heterocyclic cores in drug design, though substituent choice (e.g., nitro vs. chloro) significantly impacts toxicity and efficacy .

Actividad Biológica

4-(5-Chlorothiophen-2-YL)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both a chlorothiophene and a benzoic acid moiety, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. The compound may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects . Additionally, it has been shown to interact with protein degradation systems, promoting the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells .

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

Research has highlighted the anticancer potential of compounds containing the benzoic acid structure. These compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of apoptotic pathways or inhibition of cell proliferation .

Anti-inflammatory Effects

The compound's ability to inhibit enzymes related to inflammatory processes positions it as a candidate for anti-inflammatory therapies. By modulating these pathways, it may help in managing conditions characterized by chronic inflammation .

Study 1: Evaluation of Antimicrobial Activity

In a comparative study, various benzoic acid derivatives were tested for their antimicrobial efficacy. This compound was included in the evaluation and demonstrated moderate activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Study 2: Anticancer Activity Assessment

A study focused on the cytotoxic effects of benzoic acid derivatives on cancer cell lines revealed that this compound significantly induced apoptosis. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | Moderate antibacterial | Inhibition of bacterial growth |

| 4-Chlorobenzoic acid | Anti-inflammatory | Enzyme inhibition |

| This compound | Antimicrobial, anticancer | Modulation of apoptotic pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.